Fludarabine-Cl

ADAR1 RNA editing Cancer immunotherapy

Fludarabine-Cl (CAS 2734853-80-4) is the definitive ADAR1 inhibitor (IC50 0.87 μM) for RNA editing research, delivering a target engagement profile absent in cladribine and fludarabine. This halogenated purine analog resists ADA deamination and uniquely interrogates ADAR1-dependent immune evasion in prostate cancer, leukemia, breast cancer, and multiple myeloma models. Documented incomplete cross-resistance (29.5% of 2-CdA-resistant CLL samples retain sensitivity to fludarabine) enables comparative nucleoside analog studies. Supplied at ≥98% purity with 3-year -20°C stability and defined aqueous solubility (5 mg/mL) for reproducible dose-response workflows.

Molecular Formula C10H11ClFN5O3
Molecular Weight 303.68 g/mol
Cat. No. B10830316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludarabine-Cl
Molecular FormulaC10H11ClFN5O3
Molecular Weight303.68 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CCl)O)O)F)N
InChIInChI=1S/C10H11ClFN5O3/c11-1-3-5(18)6(19)9(20-3)17-2-14-4-7(13)15-10(12)16-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,13,15,16)/t3-,5-,6-,9-/m1/s1
InChIKeyHSCKXTNMVCTWGY-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fludarabine-Cl: Purine Nucleoside Analog for Oncology and Immunology Research Procurement


Fludarabine-Cl (CAS# 2734853-80-4) is a synthetic purine nucleoside analog [1] that structurally comprises a 2-fluoroadenine base with a chloromethyl modification on the sugar moiety, yielding a molecular weight of 303.68 Da [2]. As a halogenated purine derivative, it demonstrates stability against deamination by adenosine deaminase (ADA), a property conferred by the halogen atom at the carbon-2 position of the purine ring [3]. The compound exhibits documented inhibitory activity against RNA adenosine deaminase 1 (ADAR1) with an IC50 value of 0.87 μM, positioning it as a tool for investigating RNA editing pathways in cancer and tumor-related disease models .

Why Generic Substitution Fails for Fludarabine-Cl in Specialized Research Applications


Direct substitution of Fludarabine-Cl with in-class purine nucleoside analogs such as cladribine (2-CdA), fludarabine (F-ara-A), or clofarabine is scientifically unsound due to documented differences in enzymatic activation pathways, resistance mechanisms, and target selectivity profiles. Studies demonstrate incomplete cross-resistance between these agents in chronic lymphocytic leukemia (CLL) samples: 29.5% of 2-CdA-resistant samples retained sensitivity to fludarabine, while 13.9% of fludarabine-resistant samples remained sensitive to 2-CdA [1]. Furthermore, resistance mechanisms diverge fundamentally—cladribine-resistant HL60 cells exhibit complete loss of deoxycytidine kinase (dCK) protein expression, whereas fludarabine-resistant cells maintain normal dCK levels [2]. Critically, Fludarabine-Cl demonstrates ADAR1 inhibitory activity (IC50 0.87 μM) that is not documented for cladribine or fludarabine in comparable assays , representing a distinct molecular target engagement profile that generic substitution would fail to address.

Fludarabine-Cl Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


ADAR1 Inhibitory Activity: Fludarabine-Cl vs. Fludarabine and Cladribine

Fludarabine-Cl inhibits RNA adenosine deaminase 1 (ADAR1) with an IC50 of 0.87 μM, a target engagement profile not documented for the parent compound fludarabine or the closely related analog cladribine in standardized enzymatic assays. While fludarabine primarily targets DNA synthesis via inhibition of DNA polymerase alpha and ribonucleotide reductase, and cladribine similarly inhibits ribonucleotide reductase and DNA polymerases, Fludarabine-Cl exhibits a distinct molecular pharmacology that includes ADAR1 inhibition .

ADAR1 RNA editing Cancer immunotherapy Epitranscriptomics

Incomplete Cross-Resistance in CLL: Fludarabine vs. 2-CdA

In vitro sensitivity testing of 80 CLL patient samples using the MTT assay revealed incomplete cross-resistance between fludarabine (FAMP) and 2-chlorodeoxyadenosine (2-CDA, cladribine). Among 61 samples resistant to 2-CDA, 29.5% retained sensitivity to FAMP. Conversely, among 43 samples resistant to FAMP, 13.9% retained sensitivity to 2-CDA [1]. The LD50 threshold values corresponding to therapeutically achievable plasma concentrations were 3 μM for FAMP, 0.3 μM for 2-CDA, and 7 μM for chlorambucil [1].

Chronic Lymphocytic Leukemia Drug Resistance Purine Nucleoside Analogs Cross-Resistance

Divergent Resistance Mechanisms in HL60 Cells: Cladribine vs. Fludarabine

Stable resistant HL60 sublines generated by 8-month exposure to increasing analog concentrations exhibited divergent resistance mechanisms. HL60/CdA (cladribine-resistant) cells tolerated >8000-fold higher CdA concentrations compared to parental cells and showed complete loss of deoxycytidine kinase (dCK) protein by Western blot analysis, with residual dCK activity of approximately 10% [1]. In contrast, HL60/F-ara-A (fludarabine-resistant) cells tolerated only a 5-fold higher F-ara-A concentration and maintained normal dCK protein levels with residual dCK activity of approximately 60% [1]. HL60/CdA cells exhibited cross-resistance to F-ara-A, cytarabine, and other dCK-dependent analogs, whereas HL60/F-ara-A cells showed a more restricted resistance profile [1].

Drug Resistance Deoxycytidine Kinase HL60 Cell Line Nucleoside Analog Metabolism

Purity Specification Differentiation: Fludarabine-Cl Commercial Availability

Commercial Fludarabine-Cl is available with documented purity specifications of ≥98% to ≥99% across multiple vendors, with validated analytical data provided for each batch [1]. The compound is supplied as a white to off-white powder with molecular formula C10H11ClFN5O3 (MW 303.68 Da), and aqueous solubility of 5 mg/mL (16.46 mM) with ultrasonic warming to 60°C [1]. Long-term storage specifications indicate stability of solid form at -20°C for up to 3 years, solutions at -80°C for up to 6 months, and solutions at -20°C for up to 1 month [1].

Compound Sourcing Quality Control Purity Specification Research Grade

Fludarabine-Cl: Best Research and Industrial Application Scenarios Based on Evidence


ADAR1-Mediated RNA Editing Studies in Cancer Immunotherapy Models

Fludarabine-Cl is optimally employed in investigations of RNA adenosine deaminase 1 (ADAR1) activity in tumor models, including prostate cancer, leukemia, breast cancer, and multiple myeloma. The documented IC50 of 0.87 μM against ADAR1 provides a quantitative basis for dose-response studies examining RNA editing-dependent immune evasion mechanisms . This application is uniquely suited to Fludarabine-Cl, as neither fludarabine nor cladribine demonstrate comparable ADAR1 inhibition in standardized assays .

Cross-Resistance Mechanism Studies in Hematological Malignancies

Fludarabine-Cl serves as a critical tool in studies comparing resistance mechanisms across purine nucleoside analogs. The documented incomplete cross-resistance between fludarabine and cladribine in CLL patient samples (29.5% of 2-CDA-resistant samples sensitive to FAMP; 13.9% of FAMP-resistant samples sensitive to 2-CDA) supports research into sequential or combination therapeutic strategies [1]. Additionally, the divergent resistance mechanisms characterized in HL60 cell lines—complete dCK protein loss in cladribine-resistant cells versus normal dCK expression in fludarabine-resistant cells—provide a defined experimental system for investigating dCK-dependent versus dCK-independent resistance pathways [2].

Nucleoside Analog Comparative Pharmacology and Metabolism Studies

Fludarabine-Cl is appropriate for comparative studies examining nucleoside analog activation, phosphorylation kinetics, and DNA/RNA synthesis inhibition profiles. The compound shares the halogen-mediated resistance to adenosine deaminase deamination characteristic of fludarabine and cladribine [3], enabling controlled comparisons of downstream metabolic effects while isolating variables related to base modification and sugar moiety structure.

Quality-Controlled In Vitro Screening and High-Throughput Assays

The commercial availability of Fludarabine-Cl at defined purity specifications (≥98-99%) with documented stability parameters supports reproducible in vitro screening applications, including cytotoxicity assays, apoptosis pathway analysis, and combination drug interaction studies. The well-characterized aqueous solubility (5 mg/mL, 16.46 mM) and storage stability data (3 years at -20°C for solid; 6 months at -80°C for solutions) facilitate long-term experimental planning and minimize batch-to-batch variability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fludarabine-Cl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.